molecular formula C12H7F3O B6370278 2-(2,4,6-Trifluorophenyl)phenol CAS No. 1261894-11-4

2-(2,4,6-Trifluorophenyl)phenol

Cat. No.: B6370278
CAS No.: 1261894-11-4
M. Wt: 224.18 g/mol
InChI Key: GDIMBVYJJBXXLX-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)phenol is a fluorinated aromatic compound characterized by a phenol moiety substituted with a 2,4,6-trifluorophenyl group at the ortho position. Its synthesis often involves palladium-catalyzed coupling reactions or multi-step procedures starting from diethyl malonate and 2,4,6-trifluorophenyl precursors, as demonstrated in the preparation of diethyl 2-(2,4,6-trifluorophenyl)malonate (intermediate for tubulin-binding agents) . The compound’s structural features, including electron-withdrawing fluorine substituents, enhance its stability and influence its reactivity in applications such as pharmaceuticals (e.g., bictegravir, an HIV-1 integrase inhibitor ) and materials science (e.g., luminescent zinc complexes ).

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMBVYJJBXXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683529
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-11-4
Record name [1,1′-Biphenyl]-2-ol, 2′,4′,6′-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction involves three key steps:

  • Oxidative Addition : Aryl halides (e.g., 2-bromophenol) react with a palladium(0) catalyst to form a Pd(II) complex.

  • Transmetalation : The 2,4,6-trifluorophenylboronic acid transfers its aryl group to the Pd center.

  • Reductive Elimination : The Pd catalyst releases the coupled product, regenerating Pd(0) for subsequent cycles.

Optimal conditions utilize RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) as the ligand, which enhances catalytic activity for sterically hindered substrates. A representative catalytic system includes:

ComponentSpecification
Palladium Source[(1-tBu-indenyl)Pd(RuPhos)(Cl)]
BaseK₃PO₄ or Cs₂CO₃
SolventWater/MeOH (3:1 v/v)
Temperature25–50°C
Reaction Time12–24 hours

Substrate Optimization

  • Electrophilic Partner : 2-Bromophenol is preferred over chlorides due to faster oxidative addition kinetics.

  • Nucleophilic Partner : 2,4,6-Trifluorophenylboronic acid requires stabilization with ethylene glycol to prevent proto-deboronation.

Yield and Scalability

Lab-scale reactions achieve 82–89% yield with 0.5–1.0 mol% Pd loading. Industrial implementations using continuous flow reactors report ≥95% conversion by minimizing catalyst deactivation.

Alternative Multi-Step Synthesis via Nitro Intermediates

For substrates incompatible with coupling reactions, a sequential approach involving nitration, reduction, and diazotization is employed.

Stepwise Reaction Pathway

  • Etherification :

    • Substrate : 2-nitrophenol reacts with 2,4,6-trifluoroethyl bromide under phase-transfer conditions.

    • Catalyst : Tetrabutylammonium bromide (10 mol%).

    • Conditions : 80°C, 8 hours in toluene/NaOH(aq).

  • Hydrogenation :

    • Reduction : Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) converts the nitro group to an amine.

    • Yield : 94% for 2-(2,4,6-trifluoroethoxy)aniline.

  • Diazotization-Hydroxylation :

    • Diazotization : NaNO₂/HCl at 0–5°C forms the diazonium salt.

    • Hydrolysis : Heating in H₂SO₄(aq) yields the final phenol.

Comparative Analysis

ParameterSuzuki–MiyauraMulti-Step
Total Yield82–89%68–75%
Step Count13
Byproduct Formation<5%15–20%
ScalabilityExcellentModerate

Industrial-Scale Production Techniques

Catalyst Recycling Systems

  • Heterogeneous Catalysis : Immobilized Pd on activated carbon enables 5–7 reuse cycles with <10% activity loss.

  • Continuous Flow Reactors : Microfluidic systems achieve 99% space-time yield by enhancing mass transfer.

Green Chemistry Innovations

  • Solvent Reduction : Aqueous ethanol mixtures cut solvent waste by 40% compared to THF-based systems.

  • Energy Efficiency : Microwave-assisted coupling reduces reaction time to 2–3 hours .

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 2,4,6-trifluorophenyl group creates significant steric bulk, necessitating:

  • Bulky Ligands : RuPhos or SPhos enhance catalyst turnover.

  • High-Temperature Regimes : 80–100°C improves coupling efficiency for hindered substrates.

Purification Protocols

  • Crystallization : Ethyl acetate/hexane recrystallization achieves ≥99.5% purity.

  • Chromatography : Silica gel chromatography with 20% EtOAc/hexane resolves regioisomeric impurities .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • 2-(2,4,6-Trifluorophenyl)phenol is utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitutions and coupling reactions makes it a versatile compound in synthetic chemistry.

Reactions Involving 2-(2,4,6-Trifluorophenyl)phenol

  • The compound can participate in:
    • Suzuki-Miyaura Coupling : A method for forming carbon-carbon bonds using boronic acids.
    • Substitution Reactions : The fluorine atoms can be replaced with other functional groups under specific conditions.
    • Oxidation and Reduction : The hydroxyl group can be oxidized or reduced to form different derivatives.

Biological Applications

Potential Biological Activities

  • Research has indicated that 2-(2,4,6-Trifluorophenyl)phenol may exhibit various biological activities. Studies have focused on its interactions with biomolecules, which could lead to potential therapeutic applications.

Case Study: Antimicrobial Properties

  • A study highlighted the compound's effectiveness against certain bacterial strains. Its structural features enhance its binding affinity to bacterial enzymes, suggesting its potential as an antimicrobial agent .

Pharmaceutical Development

Drug Development Precursor

  • The compound is being explored as a precursor for drug synthesis due to its ability to modify biological pathways. Its unique trifluorophenyl group enhances the pharmacological profile of derived compounds.

Mechanism of Action

  • The mechanism involves interactions with specific molecular targets such as enzymes and receptors. The trifluorophenyl moiety contributes to increased stability and binding affinity .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, 2-(2,4,6-Trifluorophenyl)phenol is used in the production of advanced materials and specialty chemicals. Its unique properties allow for the development of materials with enhanced thermal stability and chemical resistance.
Application AreaDescription
Organic SynthesisKey intermediate for complex organic compounds
Biological ResearchInvestigated for antimicrobial properties
Pharmaceutical IndustryPrecursor for drug development
Material ScienceProduction of advanced materials

Summary of Findings

The applications of 2-(2,4,6-Trifluorophenyl)phenol span across multiple scientific domains. Its role as a building block in organic synthesis, potential biological activities, relevance in pharmaceutical development, and industrial applications highlight its significance in contemporary research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenol Derivatives

2,4,6-Trifluorophenol
  • Structure: Phenol with fluorine atoms at the 2, 4, and 6 positions.
  • Properties: Simpler structure than 2-(2,4,6-trifluorophenyl)phenol, lacking the biphenyl linkage. Exhibits higher acidity due to the electron-withdrawing effect of fluorine.
  • Applications: Used as a catalyst in chemoselective C−H functionalization reactions (e.g., iron porphyrin-catalyzed ortho-functionalization of phenols) .
4-((2,4,6-Trifluorobenzylidene)amino)phenol (3i)
  • Structure: Phenol with a 2,4,6-trifluorobenzylidene amino group at the para position.
  • Properties :
    • 1H NMR : δ = 8.46 (s, 1H, N=C–H), 6.71–6.66 (m, 2H, aromatic).
    • Yield : 96% (white oil), indicating high synthetic efficiency .
  • Comparison: The imine group introduces additional hydrogen-bonding capacity, altering solubility and reactivity compared to 2-(2,4,6-trifluorophenyl)phenol.
2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (5j)
  • Structure: Trifluorophenyl group attached to a benzimidazole-containing ethanone.
  • Properties : Demonstrates pro-apoptotic activity against leukemic cells, highlighting the role of fluorine in enhancing bioactivity .

Fluorinated Imines and Sulfonamides

N-(1-(4-Methoxyphenyl)ethyl)-1-(perfluorophenyl)methanimine (4h)
  • Structure : Perfluorophenyl-substituted imine with a methoxyphenyl group.
  • Properties :
    • Yield : 77% (pale yellow solid).
    • 1H NMR : δ = 8.44 (s, 1H, N=C–H), 3.79 (s, 3H, OCH3) .
  • Comparison : The methoxy group introduces electron-donating effects, reducing electrophilicity compared to trifluorophenyl derivatives.
Zinc Complex of 4-Methyl-N-[2-[(E)-(2,4,6-trifluorophenyl)iminomethyl]phenyl]-benzenesulfonamide (1h)
  • Structure : Trifluorophenyl-imine sulfonamide coordinated to zinc.
  • Properties : Exhibits luminescent properties due to the rigid fluorinated aromatic system .
  • Comparison: Metal coordination amplifies electronic effects, making it suitable for optoelectronic applications, unlike non-metallated analogs.

Electroactive Derivatives

2,4,6-Trifluorophenyl-Substituted Carbazolyl Derivatives
  • Structure : Carbazole core with 2,4,6-trifluorophenyl substituents.
  • Properties: Ionization Potential (Iπ): 5.92 eV, higher than 4-fluorophenyl analogs (5.7 eV) due to increased electron-withdrawing effects .
  • Comparison : Enhanced hole-transporting properties in thin-film electronics compared to less fluorinated derivatives.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Key Applications
2-(2,4,6-Trifluorophenyl)phenol C12H7F3O 224.18 2,4,6-F3C6H2 attached to phenol N/A Pharmaceuticals, catalysts
2,4,6-Trifluorophenol C6H3F3O 148.08 2,4,6-F3 on phenol N/A Catalysis
4-((2,4,6-Trifluorobenzylidene)amino)phenol (3i) C13H9F3NO 252.21 Trifluorobenzylidene amino 96 Synthetic intermediates
Compound 5j C15H7Br2F3N2O 448.03 Dibromobenzimidazole, trifluorophenyl N/A Anticancer agents

Table 2: Electronic Properties of Fluorinated Derivatives

Compound Type Ionization Potential (eV) Key Functional Groups Application in Electronics
2,4,6-Trifluorophenyl-carbazolyl 5.92 Trifluorophenyl, carbazole Hole-transport layers
4-Fluorophenyl-carbazolyl 5.7 Monosubstituted fluorine Lower efficiency in devices

Key Research Findings

  • Synthetic Efficiency: Fluorinated imines like 3i achieve high yields (96%) due to optimized mechanochemical synthesis , whereas perfluorophenyl derivatives (e.g., 4h) show lower yields (77%), likely due to steric hindrance.
  • Biological Activity : Trifluorophenyl groups enhance cytotoxicity in benzimidazole derivatives (e.g., 5j) by improving membrane permeability and target binding .
  • Electronic Effects: Increasing fluorine substitution raises ionization potentials, critical for designing organic semiconductors .

Biological Activity

2-(2,4,6-Trifluorophenyl)phenol is a fluorinated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,4,6-Trifluorophenyl)phenol is C12H8F3O. The presence of trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. The fluorine atoms enhance lipophilicity, which may affect the compound's bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that 2-(2,4,6-Trifluorophenyl)phenol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) in macrophages, indicating its potential utility in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 2-(2,4,6-Trifluorophenyl)phenol has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that the compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

The biological activities of 2-(2,4,6-Trifluorophenyl)phenol are largely attributed to its ability to interact with cellular signaling pathways. The compound's structure allows it to act as a competitive inhibitor for enzymes involved in inflammation and microbial metabolism. Additionally, its antioxidant properties are linked to its capacity to donate electrons and stabilize free radicals .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that 2-(2,4,6-Trifluorophenyl)phenol exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains.
  • Inflammation Modulation : In a study involving RAW 264.7 macrophages, treatment with 2-(2,4,6-Trifluorophenyl)phenol resulted in a significant decrease in nitric oxide production by up to 50% compared to untreated controls .
  • Oxidative Stress Protection : Research conducted on neuronal cell lines demonstrated that pre-treatment with the compound reduced oxidative stress markers by approximately 30%, highlighting its potential neuroprotective effects .

Data Summary Table

Activity IC50/Effect Reference
AntimicrobialMIC: 16-64 µg/mL
Anti-inflammatoryNO production reduced by 50%
Antioxidant30% reduction in oxidative stress

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 2-(2,4,6-Trifluorophenyl)phenol?

Methodological Answer:
A common approach involves coupling reactions using fluorinated intermediates. For example:

  • Suzuki-Miyaura Cross-Coupling : React 2-bromophenol with 2,4,6-trifluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .
  • Fluorination of Precursors : Direct fluorination of phenol derivatives using Selectfluor™ in acetonitrile at 80°C, followed by purification via column chromatography (silica gel, gradient elution). Validate purity by HPLC (C18 column, acetonitrile/water 70:30) .

Basic: Which spectroscopic techniques are optimal for characterizing 2-(2,4,6-Trifluorophenyl)phenol?

Methodological Answer:

  • 19F NMR : Identifies fluorine environments (δ −110 to −120 ppm for aromatic fluorines). Compare with NIST reference data (CAS 2268-17-9) .
  • 1H NMR : Detect phenolic -OH protons (δ 5.5–6.0 ppm, broad) and aromatic protons (δ 6.8–7.2 ppm). Use DMSO-d₆ as a solvent to observe exchangeable protons .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]+ at m/z 206.07. Fragmentation peaks at m/z 169 (loss of -OH) and 123 (C₆F₃+) confirm structure .

Advanced: How do London dispersion interactions influence the conformational stability of 2-(2,4,6-Trifluorophenyl)phenol in supramolecular systems?

Methodological Answer:

  • DFT Calculations : Use CAM-B3LYP-GD3BJ functional with a 6-311++G(d,p) basis set to model non-covalent interactions. Analyze Natural Chemical Interaction (NCI) isosurfaces to visualize dispersion forces between fluorinated aryl groups and adjacent π-systems .
  • Experimental Validation : Compare computed torsional angles with X-ray crystallography data. For example, fluorinated porphyrin analogs show reduced dihedral angles (≤10°) due to fluorine-induced steric and electronic effects .

Advanced: How can researchers resolve contradictions between experimental and computational data for fluorinated phenolic derivatives?

Methodological Answer:

  • Data Triangulation :
    • Spectral Reanalysis : Cross-check NMR chemical shifts with DFT-predicted values (GIAO method) to identify misassignments .
    • Thermodynamic Stability : Compare experimental melting points (47–52°C ) with computed lattice energies (e.g., using CRYSTAL17 software). Discrepancies may indicate polymorphic variations.
    • Reaction Pathway Simulation : Use QM/MM hybrid methods to model competing reaction mechanisms (e.g., SNAr vs. radical pathways) when experimental yields diverge from predictions .

Basic: What safety protocols are critical when handling 2-(2,4,6-Trifluorophenyl)phenol?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification steps due to volatile byproducts .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate solution, then absorb with vermiculite. Dispose as halogenated waste (UN3261) .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced: How does fluorine substitution modulate the reactivity of 2-(2,4,6-Trifluorophenyl)phenol in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the aryl ring toward SNAr but directs nucleophiles to the para position relative to the -OH group. Use Hammett constants (σₚ = 0.78 for -CF₃) to predict regioselectivity .
  • Experimental Design :
    • React with KNH₂ in liquid NH₃ at −33°C to substitute fluorine with -NH₂. Monitor by 19F NMR for loss of F signals.
    • Compete with meta-directing groups (e.g., -NO₂) to study substituent effects. Compare yields via GC-MS .

Advanced: What role does 2-(2,4,6-Trifluorophenyl)phenol play in enzyme interaction studies?

Methodological Answer:

  • Probe Design : Fluorine’s small size and high electronegativity enable precise hydrogen bonding with active-site residues (e.g., serine hydrolases). Use isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG ~ −30 kJ/mol) .
  • Competitive Inhibition Assays : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve X-ray structures (PDB ID: Custom). Analyze fluorine-protein interactions at 2.0 Å resolution .

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